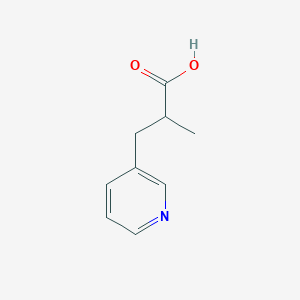

2-Methyl-3-(pyridin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRWATJWDHWPJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-3-(pyridin-3-yl)propanoic acid chemical properties

An In-depth Technical Guide to 2-Methyl-3-(pyridin-3-yl)propanoic Acid

Introduction

This compound is a heterocyclic carboxylic acid featuring a pyridine ring linked to a methyl-substituted propanoic acid moiety. As a derivative of propanoic acid, it holds potential as a versatile building block in medicinal chemistry and materials science. The presence of both a carboxylic acid group and a basic pyridine ring imparts amphoteric properties, making it an interesting candidate for the synthesis of zwitterionic compounds, coordination polymers, and pharmacologically active molecules. Its structural isomers, particularly those with substitution at the 2- or 4-position of the pyridine ring, are utilized in various chemical syntheses, and by extension, the 3-pyridyl isomer presents unique electronic and steric properties for exploration.

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its analytical characterization, potential synthetic routes, and applications, offering a technical resource for researchers in organic synthesis and drug discovery.

Chemical Identity and Core Properties

The fundamental properties of a molecule are dictated by its structure. The combination of an aromatic pyridine nucleus and an aliphatic carboxylic acid chain in this compound defines its chemical behavior.

Structure and Identifiers

-

IUPAC Name: this compound

-

Canonical SMILES: CC(CC1=CN=CC=C1)C(=O)O

Physicochemical Data

Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological environments. The data presented below is a consolidation of values from its isomers and the parent propanoic acid structure, providing a robust predictive profile.

| Property | Value | Source / Comment |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Monoisotopic Mass | 165.078978594 Da | [1] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | [1] (Calculated for pyridin-4-yl isomer) |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.75 | [3] (Predicted for a related isomer) |

| Storage Temperature | Room Temperature / 2-8°C (for long-term) | [4][5] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and effective synthetic strategy can be designed based on established organic chemistry principles. A common approach involves the alkylation of a malonic ester derivative with a pyridyl halide, followed by hydrolysis and decarboxylation.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The causality behind this experimental choice lies in the reliability of the malonic ester synthesis for creating substituted carboxylic acids. The acidity of the α-hydrogen on diethyl malonate allows for easy deprotonation and subsequent nucleophilic attack on an electrophilic pyridine derivative.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.

-

Step 1: Alkylation.

-

To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq), neutralized prior to use, in dry ethanol.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction, filter any salts, and remove the solvent under reduced pressure. The crude product, diethyl 2-(pyridin-3-ylmethyl)malonate, can be purified by column chromatography.

-

-

Step 2: Saponification and Decarboxylation.

-

Dissolve the purified malonate from Step 1 in a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture at reflux for 2-3 hours to facilitate complete hydrolysis of the esters.

-

Cool the solution to 0°C and carefully acidify with concentrated HCl to a pH of ~2. This will precipitate the dicarboxylic acid intermediate.

-

Heat the acidic mixture gently to ~100-120°C to induce decarboxylation, which is observed by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

-

Cool the mixture, extract the product, 3-(pyridin-3-yl)propanoic acid, with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the crude acid.

-

-

Step 3: α-Methylation.

-

Dissolve the acid from Step 2 in dry THF and cool to -78°C.

-

Add lithium diisopropylamide (LDA) (2.2 eq) dropwise to form the dianion.

-

After stirring for 1 hour, add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and acidify with HCl.

-

Extract the final product, this compound, with ethyl acetate. Purify via recrystallization or column chromatography.

-

Spectroscopic and Analytical Characterization

Verifying the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic signatures based on the principles of NMR and mass spectrometry.

Caption: Standard workflow for compound verification after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for structural confirmation.[6]

-

Pyridine Ring Protons (4H): Multiple signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns for a 3-substituted pyridine.

-

Carboxylic Acid Proton (1H): A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

-

Methine Proton (CH, 1H): A multiplet (sextet or hextet) coupled to both the adjacent CH₃ and CH₂ groups.

-

Methylene Protons (CH₂, 2H): A multiplet, likely appearing as a doublet of doublets, due to coupling with the adjacent methine proton.

-

Methyl Protons (CH₃, 3H): A doublet, resulting from coupling to the single methine proton.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm.

-

Pyridine Carbons (5C): Five distinct signals in the aromatic region (δ 120-150 ppm).

-

Aliphatic Carbons (3C): Signals for the methine (CH), methylene (CH₂), and methyl (CH₃) carbons in the upfield region (δ 15-50 ppm).

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): This technique will provide the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.[7]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, m/z = 45) and cleavage at the benzylic position, leading to a prominent pyridylmethyl cation or related fragments.[8]

-

Applications in Research and Drug Development

The true value of a chemical building block is realized in its applications. Propanoic acid derivatives are integral to numerous biologically active compounds.

-

Pharmaceutical Intermediate: This compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or used as a coordination site, while the carboxylic acid can be converted into esters, amides, or other functional groups. It is particularly relevant for creating analogues of drugs that target the central nervous system.[9]

-

Agonist/Antagonist Development: The core structure is found in compounds with diverse biological activities. For instance, derivatives have been explored as dual PPARα/γ agonists for metabolic disorders.[10] The specific 3-pyridyl substitution pattern can influence receptor binding and selectivity compared to other isomers.

-

Antimicrobial Research: Propionic acid and its derivatives are known for their antimicrobial properties.[11] This scaffold can be used as a starting point for developing novel antibacterial or antifungal agents.

Safety and Handling

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, information from related structures provides a guideline for safe practices.

-

GHS Hazard Classification (Predicted):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

References

-

PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-methyl-3-[4-(1-pyridin-2-ylindazol-6-yl)phenyl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 2-METHYL-(2,3,3-D3)-PROPANOIC-ACID. Retrieved from [Link]

-

Ligandbook. (n.d.). (2S)-2-amino-3-(1-methylpyridin-1-ium-3-yl)propanoic acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-(3-Methylpyridin-2-Yl)Propanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). CID 158585059. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Springer. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research. Retrieved from [Link]

-

Cheméo. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

-

Bentham Science. (2025). Recent Trends in Chemistry and Biological Activity of Antipsychotics. Current Bioactive Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

LIPID MAPS. (n.d.). Isobutyric acid. Retrieved from [Link]

-

Journal of the Korean Chemical Society. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. chemscene.com [chemscene.com]

- 4. 3-(3-Methylpyridin-2-Yl)Propanoic Acid | CAS#:70580-10-8 | Chemsrc [chemsrc.com]

- 5. 2-Methyl-3-(pyridin-2-yl)propanoic acid, CasNo.1017183-06-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 9. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. Propionic acid - Wikipedia [en.wikipedia.org]

- 12. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-(pyridin-3-yl)propanoic acid and its Isomers: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research and development. Due to the limited availability of a specific CAS number for the pyridin-3-yl isomer in public databases, this document will also draw upon the well-characterized pyridin-2-yl and pyridin-4-yl isomers to provide a thorough understanding of this class of compounds. The principles of synthesis, analytical characterization, and potential applications discussed herein are broadly applicable across these isomers, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction to Pyridinylpropanoic Acids

Pyridinylpropanoic acids are a class of organic compounds that feature a pyridine ring linked to a propanoic acid backbone. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the propanoic acid chain give rise to a variety of isomers with distinct physicochemical and biological properties. These compounds are of significant interest in medicinal chemistry as the pyridine moiety can engage in various biological interactions, while the carboxylic acid group provides a handle for further chemical modification and can influence pharmacokinetic properties.

The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity and metabolic stability of a molecule, is a key consideration in the design of compounds like this compound.[1] The strategic placement of the methyl group at the 2-position of the propanoic acid chain can introduce chirality and influence the compound's interaction with biological targets.[1]

Physicochemical Properties and Isomeric Forms

| Property | 2-Methyl-3-(pyridin-2-yl)propanoic acid | 2-Methyl-3-(pyridin-4-yl)propanoic acid | This compound (Estimated) |

| CAS Number | 1017183-06-0[2] | 322725-47-3[3][4] | Not readily available |

| Molecular Formula | C₉H₁₁NO₂[2] | C₉H₁₁NO₂[3] | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [2] | 165.19 g/mol [3] | 165.19 g/mol |

| IUPAC Name | 2-methyl-3-(pyridin-2-yl)propanoic acid | 2-methyl-3-(pyridin-4-yl)propanoic acid[3] | This compound |

Synthesis Strategies

The synthesis of 2-Methyl-3-(pyridin-yl)propanoic acids can be achieved through several synthetic routes. A common and effective approach involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. This strategy offers good control over the introduction of the methyl group and the pyridine moiety.

General Synthetic Workflow

A representative synthetic workflow for the preparation of 2-Methyl-3-(pyridin-yl)propanoic acids is depicted in the following diagram:

Caption: General synthetic workflow for 2-Methyl-3-(pyridin-yl)propanoic acids.

Detailed Experimental Protocol (Example for Pyridin-2-yl Isomer)

This protocol is adapted from general synthetic methods for similar compounds.

Step 1: Synthesis of Diethyl 2-methyl-2-(pyridin-2-ylmethyl)malonate

-

To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add diethyl 2-methylmalonate dropwise at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 2-(bromomethyl)pyridine in anhydrous ethanol dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Methyl-3-(pyridin-2-yl)propanoic acid

-

To the purified diethyl 2-methyl-2-(pyridin-2-ylmethyl)malonate, add a solution of concentrated hydrochloric acid.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Methyl-3-(pyridin-2-yl)propanoic acid.

Analytical Characterization

The structural confirmation and purity assessment of 2-Methyl-3-(pyridin-yl)propanoic acids are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons, the methyl group, the methine proton at the 2-position, and the methylene protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically used.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.

Applications in Drug Discovery and Development

Pyridine-containing carboxylic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[5] Derivatives of propanoic acid are well-known for their anti-inflammatory properties, with ibuprofen and ketoprofen being prominent examples.[5]

The combination of the pyridine ring and the 2-methylpropanoic acid scaffold in 2-Methyl-3-(pyridin-yl)propanoic acid makes it an attractive starting point for the development of novel therapeutic agents. Potential applications include:

-

Enzyme Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating ligand, making these compounds potential inhibitors of various enzymes.

-

Receptor Modulation: The overall structure can be tailored to fit into the binding pockets of specific receptors, leading to agonist or antagonist activity.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

The synthesis of related compounds, such as 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist, highlights the potential of this structural motif in developing treatments for metabolic diseases.[6]

Conclusion

While a specific CAS number for this compound remains elusive in readily accessible databases, a comprehensive understanding of this compound can be achieved by studying its closely related and well-documented isomers. The synthetic strategies, analytical characterization methods, and potential applications discussed in this guide provide a solid foundation for researchers and drug development professionals working with this class of promising heterocyclic carboxylic acids. The versatility of the pyridine ring and the propanoic acid backbone, combined with the subtle yet significant influence of the methyl group, ensures that these compounds will continue to be of great interest in the quest for new and effective therapeutics.

References

-

PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

-

MySkinRecipes. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic Acid

This guide provides a detailed exploration of the synthetic pathways leading to 2-Methyl-3-(pyridin-3-yl)propanoic acid, a significant building block in pharmaceutical and agrochemical research. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a comprehensive resource for the reliable preparation of this target molecule. We will delve into the strategic considerations behind the selection of starting materials and reaction conditions, ensuring a robust and reproducible synthetic approach.

Introduction: The Significance of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and receptor binding affinity. This compound, with its specific substitution pattern, presents a valuable synthon for the elaboration of more complex molecular architectures. This guide will focus on a logical and efficient synthesis of this compound, emphasizing practical and scalable methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most logical approach involves the formation of the C-C bond between the pyridine ring and the propanoic acid backbone, or the construction of the propanoic acid moiety on a pre-functionalized pyridine precursor.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies:

-

Hydrolysis of a Nitrile Precursor: The carboxylic acid can be readily obtained from the hydrolysis of the corresponding nitrile, 2-methyl-3-(pyridin-3-yl)propanenitrile. This is a robust and high-yielding transformation.[1][2][3]

-

Malonic Ester Synthesis: A classic and highly reliable method for the formation of substituted carboxylic acids. This pathway involves the alkylation of a malonate ester with a suitable pyridine-containing electrophile, followed by hydrolysis and decarboxylation.

This guide will focus on the Malonic Ester Synthesis as the primary and most versatile route, offering excellent control over the introduction of the required substituents.

Recommended Synthetic Pathway: The Malonic Ester Route

This pathway commences with the readily available starting material, 3-picoline (3-methylpyridine), and proceeds through the key intermediate, 3-(chloromethyl)pyridine.

Caption: The Malonic Ester Synthesis pathway for this compound.

Part 1: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

The initial step involves the conversion of 3-picoline to 3-(chloromethyl)pyridine. This can be achieved through free-radical chlorination, often using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide, or by reacting 3-pyridinemethanol with thionyl chloride. A common laboratory-scale preparation involves the conversion of 3-pyridinemethanol, which can be synthesized from the oxidation of 3-picoline followed by esterification and reduction.

Experimental Protocol: Synthesis of 3-(Chloromethyl)pyridine from 3-Pyridinemethanol

-

Materials:

-

3-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of 3-pyridinemethanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.1-1.3 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)pyridine. The hydrochloride salt can be obtained by bubbling dry HCl gas through a solution of the free base in a suitable solvent like diethyl ether.

-

| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |

| 3-Pyridinemethanol | 1.0 | DCM | 0 °C to RT | 2-4 h | 85-95% |

| Thionyl Chloride | 1.1-1.3 |

Part 2: Alkylation of Diethyl Methylmalonate

The core of this synthesis is the SN2 reaction between the electrophilic 3-(chloromethyl)pyridine and the nucleophilic enolate of diethyl methylmalonate.

Experimental Protocol: Synthesis of Diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate

-

Materials:

-

Diethyl methylmalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

3-(Chloromethyl)pyridine hydrochloride

-

Triethylamine (optional, to neutralize the hydrochloride)

-

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl methylmalonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous ethanol. If using the hydrochloride salt, add triethylamine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate.

-

| Reactant | Molar Ratio | Base | Solvent | Temperature | Time | Typical Yield |

| Diethyl methylmalonate | 1.0 | NaOEt | EtOH | Reflux | 4-6 h | 70-85% |

| 3-(Chloromethyl)pyridine HCl | 1.0 |

Part 3: Hydrolysis and Decarboxylation

The final step involves the saponification of the diester followed by acidification and decarboxylation to yield the target carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

To a solution of diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.5 eq).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5, at which point the product will precipitate. The decarboxylation often occurs spontaneously upon heating and acidification.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

| Reactant | Molar Ratio | Reagent | Temperature | Time | Typical Yield |

| Diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate | 1.0 | Aq. NaOH | Reflux | 2-4 h | 80-90% |

Alternative Synthetic Strategies

While the malonic ester synthesis is highly recommended, it is valuable for the research scientist to be aware of alternative approaches.

Hydrolysis of 2-Methyl-3-(pyridin-3-yl)propanenitrile

If the nitrile precursor is available, its hydrolysis provides a direct route to the final product.

Caption: Direct hydrolysis of the nitrile precursor.

This transformation can be effected under either acidic or basic conditions, typically by heating the nitrile with aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH).[1][2][3] The choice of conditions may depend on the stability of other functional groups in the molecule.

Michael Addition to 3-Vinylpyridine

The conjugate addition of a nucleophile to an α,β-unsaturated system is a powerful C-C bond-forming reaction. In principle, the addition of a methyl-containing nucleophile to 3-vinylpyridine could lead to the desired carbon skeleton.

However, it is well-documented that 3-vinylpyridine is a significantly less reactive Michael acceptor compared to its 2- and 4-isomers.[4] This is due to the lack of resonance stabilization of the negative charge in the intermediate enolate by the pyridine nitrogen. Consequently, this route is likely to be low-yielding and may require harsh reaction conditions or specialized catalysts.

Conclusion

The synthesis of this compound is most reliably achieved via the malonic ester synthesis, starting from the readily available 3-picoline. This multi-step procedure offers good overall yields and a high degree of control. For researchers with access to the nitrile precursor, direct hydrolysis presents a more concise route. The insights provided in this guide, including detailed experimental protocols and a discussion of the underlying chemical principles, should empower researchers to confidently and efficiently synthesize this valuable chemical building block.

References

-

PrepChem.com. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Available from: [Link]

-

YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Published December 25, 2022. Available from: [Link]

- Miller, A. D., & Levine, R. (1955). Alkylation of 3-Picoline. The Journal of Organic Chemistry, 20(4), 435-440.

- Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2015). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 39(11), 8486-8490.

- Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 61(18), 151805.

- Klumpp, D. A. (2017). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 49, pp. 1-33). Springer, Cham.

- Organic & Biomolecular Chemistry. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Royal Society of Chemistry.

-

PubMed Central. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Available from: [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Chemguide. Hydrolysis of nitriles. Available from: [Link]

- Google Patents. Process of alkylating pyridines.

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

PubMed Central. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]

Sources

- 1. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3724-19-4 Cas No. | 3-(Pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-Depth Technical Guide to 3-(2-Methylpyridin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(2-methylpyridin-3-yl)propanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug discovery. This document will cover its chemical identity, synthesis, physicochemical properties, and known biological activities, offering a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

The compound of interest is assigned the Chemical Abstracts Service (CAS) Registry Number 70580-36-8 .[1][2] While often referred to by the semi-systematic name 3-(2-methylpyridin-3-yl)propanoic acid, its preferred IUPAC name is 3-(2-methyl-3-pyridyl)propanoic acid .

Synonyms:

Chemical Structure:

Figure 1. Chemical structure of 3-(2-methylpyridin-3-yl)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-methylpyridin-3-yl)propanoic acid is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| CAS Number | 70580-36-8 | [1][2] |

| XLogP3 | 1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

Synthesis and Characterization

Proposed Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the disconnection of the propanoic acid side chain from the pyridine ring. This could be achieved through a carbon-carbon bond-forming reaction, such as the addition of a suitable three-carbon synthon to a functionalized 2-methyl-3-halopyridine or a related derivative.

Sources

2-Methyl-3-(pyridin-3-yl)propanoic acid spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-(pyridin-3-yl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, published reference spectrum for this specific molecule, this document serves as a predictive guide grounded in fundamental principles of spectroscopy and data from analogous structures. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to empower researchers to confidently identify and characterize this molecule and similar chemical entities.

Molecular Structure and Spectroscopic Implications

To accurately predict and interpret the spectroscopic data, we must first analyze the key structural features of this compound. The molecule is composed of three distinct regions, each contributing unique signals to the overall spectroscopic profile:

-

The 3-Substituted Pyridine Ring: An aromatic heterocycle that will produce characteristic signals in the aromatic region of NMR spectra. The nitrogen atom's electronegativity and lone pair significantly influence the chemical shifts of adjacent protons and carbons.

-

The Propanoic Acid Backbone: An aliphatic chain containing a chiral center at the C2 position. This includes a methylene group (CH₂) adjacent to the pyridine ring and a methine group (CH) alpha to the carbonyl.

-

The Carboxylic Acid Functional Group: This group (-COOH) is responsible for highly characteristic signals, including a very broad O-H stretch in the IR spectrum, a deshielded proton signal in ¹H NMR, and a carbonyl carbon signal in ¹³C NMR.

The interplay of these components dictates the precise spectroscopic fingerprint of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. The acidic proton of the carboxyl group is often broad and may exchange with deuterium in D₂O, causing its signal to disappear, a useful diagnostic test.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[1][2] |

| Py-H2, Py-H6 | 8.4 - 8.6 | Multiplet (m) | 2H | Protons ortho to the ring nitrogen are strongly deshielded.[3] |

| Py-H4 | 7.6 - 7.8 | Multiplet (m) | 1H | Proton para to the nitrogen, deshielded by aromatic ring current.[3] |

| Py-H5 | 7.2 - 7.4 | Multiplet (m) | 1H | Proton meta to the nitrogen, least deshielded of the ring protons.[3] |

| -CH- | 2.8 - 3.2 | Multiplet (m) | 1H | Alpha to carbonyl and adjacent to a CH₂ group, leading to complex splitting. |

| -CH₂- | 2.9 - 3.3 | Multiplet (m) | 2H | "Benzylic" protons adjacent to the pyridine ring and the chiral center. |

| -CH₃ | 1.1 - 1.3 | Doublet (d) | 3H | Coupled to the adjacent single -CH- proton. |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Carboxyl carbons are typically found significantly downfield.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -COOH | 175 - 185 | Carbonyl carbon of a saturated carboxylic acid.[1][2] |

| Py-C2, Py-C6 | 147 - 152 | Aromatic carbons adjacent to nitrogen are deshielded. |

| Py-C4 | 135 - 140 | Aromatic carbon para to nitrogen. |

| Py-C3 | 132 - 136 | Aromatic carbon bearing the substituent. |

| Py-C5 | 122 - 126 | Aromatic carbon meta to nitrogen. |

| -CH- | 40 - 48 | Aliphatic carbon alpha to the carbonyl group. |

| -CH₂- | 35 - 42 | Aliphatic carbon adjacent to the pyridine ring. |

| -CH₃ | 15 - 20 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, especially the acidic proton, for accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, simplifying interpretation. An acquisition time of several hours may be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies. The carboxylic acid group presents several highly characteristic absorption bands.

Predicted Characteristic IR Absorptions

The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration that results from strong intermolecular hydrogen bonding (dimerization).[4][5]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid, often superimposed on C-H stretches.[1][2][4] |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds on the pyridine ring.[6] |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Characteristic of sp³ C-H bonds in the methyl, methylene, and methine groups. |

| 1725 - 1700 | C=O stretch (Carbonyl) | Strong, Sharp | The carbonyl stretch of a saturated, dimerized carboxylic acid.[4][5] |

| 1600 - 1450 | C=C and C=N stretches (Aromatic) | Medium-Weak | Skeletal vibrations of the pyridine ring. |

| 1320 - 1210 | C-O stretch | Strong | Coupled C-O stretching and O-H bending vibrations.[4] |

| 950 - 910 | O-H bend (Out-of-plane) | Medium, Broad | Another characteristic band for a dimeric carboxylic acid.[4] |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for a strong signal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Molecular Ion and Fragmentation Pattern

For this compound (C₉H₁₁NO₂), the monoisotopic molecular weight is approximately 165.08 Da. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 165.

Key fragmentation pathways are predictable based on the stability of the resulting ions:

-

α-Cleavage: Loss of the carboxyl group is a common fragmentation for carboxylic acids, which could lead to a fragment at m/z = 120.[7]

-

Benzylic-type Cleavage: The bond between the chiral carbon (C2) and the methylene carbon (C3) is analogous to a benzylic position. Cleavage here is highly favorable, leading to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z = 92 . This is often a very prominent peak for compounds containing this motif.

-

McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely to be the primary pathway compared to the highly favorable benzylic-type cleavage.

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is coupled to the Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous molecules, causing ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative intensity versus m/z.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and connectivity. IR spectroscopy will unequivocally confirm the presence of the critical carboxylic acid functional group. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns, most notably the formation of the m/z 92 pyridylmethyl fragment. This guide provides a robust, theory-backed framework for researchers to interpret their acquired data and validate the synthesis of this valuable chemical probe.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

-

Filo. The proton NMR chemical shifts of the hydrogens in pyridine are shown. (2025). Available from: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. (2023). Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 2-Methyl-3-(pyridin-3-yl)propanoic acid

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methyl-3-(pyridin-3-yl)propanoic acid is a small molecule whose therapeutic potential is largely unexplored. Its structural similarity to nicotinic acid (niacin), a well-known lipid-lowering agent, strongly suggests that it may interact with targets involved in metabolic and inflammatory pathways. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We move beyond a simple listing of techniques, delving into the causal logic behind experimental choices and providing detailed, field-proven protocols. The narrative establishes a multi-pronged strategy, combining computational prediction with robust biochemical and biophysical validation methods. This document is designed to serve as a practical whitepaper for researchers embarking on the target deconvolution of novel small molecules, using this compound as a primary case study.

Part 1: Compound Profile and Hypothesis-Driven Target Exploration

The initial phase of any target identification campaign rests on a thorough understanding of the molecule and the formulation of educated hypotheses based on its structural and chemical properties.

Physicochemical Properties of this compound

A foundational analysis of the compound's properties is critical for designing subsequent experiments. While experimental data for this specific molecule is sparse in public literature, its properties can be reliably computed.

-

Structure:

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

Key Features: The molecule consists of a pyridine ring (a nitrogen-containing aromatic heterocycle) linked to a propanoic acid moiety with a methyl group at the alpha-position. The pyridine nitrogen provides a hydrogen bond acceptor and potential coordination site, while the carboxylic acid group is a key hydrogen bond donor/acceptor and can exist as a carboxylate anion at physiological pH.

Structural Analogy to Niacin and Generation of a Primary Hypothesis

The most striking feature of this compound is its close resemblance to nicotinic acid (niacin or Vitamin B3).

| Feature | Nicotinic Acid (Niacin) | This compound |

| Core Scaffold | Pyridine-3-carboxylic acid | Pyridine-3-propanoic acid (methylated) |

| Primary Target | G-Protein Coupled Receptor 109A (GPR109A) | Hypothesized Target: GPR109A |

| Primary Effect | Lipid-lowering, Anti-inflammatory | Unknown, potentially similar to niacin |

Niacin exerts its primary therapeutic effects by activating GPR109A (also known as HM74A or NIACR1), a Gᵢ-coupled receptor.[1][2] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of hormone-sensitive lipase in adipocytes.[3] This reduces the release of free fatty acids into the bloodstream, a key mechanism for its lipid-lowering effects.[1]

Primary Hypothesis: Based on this strong structural analogy, the principal therapeutic target of this compound is likely GPR109A. The additional methyl-propanoic acid side chain may alter the compound's potency, selectivity, or pharmacokinetic properties compared to niacin.

Part 2: A Multi-Pronged Strategy for Target Identification & Validation

The Target Deconvolution Workflow

This guide proposes a logical flow from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A workflow for identifying and validating molecular targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of unbiased target identification, acting like a "fishing" expedition to capture proteins that physically interact with the small molecule.[4][5]

Causality Behind Experimental Choices: The core principle is to immobilize the molecule of interest (the "bait") and use it to capture interacting proteins ("prey") from a complex biological sample like a cell lysate.[4] To achieve this, the bait molecule must be chemically modified with a tag (like biotin) that allows it to be anchored to a solid support (like streptavidin-coated beads). A linker is often used to ensure the core molecule remains accessible for protein binding. A photo-reactive group can be included to create a covalent bond upon UV light exposure, capturing even transient interactors.[5]

Experimental Protocol: Photo-Affinity Chromatography-MS

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates three key features:

-

An affinity handle (e.g., Biotin) for immobilization.

-

A photo-activatable crosslinker (e.g., a benzophenone).

-

A flexible linker (e.g., polyethylene glycol) to minimize steric hindrance.

-

-

Rationale: This creates a tool compound that can be captured on streptavidin beads and covalently linked to its binding partners upon UV irradiation, increasing the chances of identifying even weak or transient interactions.[5]

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., HEK293 cells engineered to express GPR109A, or a primary adipocyte cell line) to high density.

-

Harvest cells and lyse them using a mild, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate (e.g., 1-5 mg total protein) with the synthesized affinity probe for 1-2 hours at 4°C.

-

Control: In a parallel experiment, add a high concentration of the original, unmodified this compound to the lysate before adding the probe. This will act as a competitive inhibitor.

-

Transfer the mixture to a UV crosslinking apparatus and irradiate with 365 nm UV light for 15-30 minutes on ice.

-

Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Proteomic Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by 1D SDS-PAGE and visualize with silver staining.

-

Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control.

-

Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.[4][6]

-

Data Interpretation: A high-confidence "hit" is a protein that is robustly identified in the experimental sample but significantly diminished or absent in the competition control. GPR109A would be the expected top hit based on our primary hypothesis.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement within the complex milieu of an intact cell or cell lysate.[7][8]

Causality Behind Experimental Choices: The principle of CETSA is that when a small molecule binds to its protein target, it generally stabilizes the protein's three-dimensional structure.[9][10] This stabilization makes the protein more resistant to thermal denaturation. When heated, the unbound protein will unfold and aggregate at a lower temperature than the ligand-bound protein. By measuring the amount of soluble protein remaining at various temperatures, one can observe a "thermal shift," which is direct evidence of binding.[8][11]

Experimental Protocol: CETSA with Western Blot Detection

-

Cell Treatment:

-

Culture cells (e.g., HEK293-GPR109A) in multiple small aliquots.

-

Treat one set of cells with a specific concentration of this compound (e.g., 10 µM).

-

Treat a parallel set with vehicle control (e.g., DMSO). Incubate for 1 hour.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should be left at room temperature as a non-heated control.

-

Immediately cool the samples on ice.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Protein Quantification and Detection:

-

Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

-

Measure the protein concentration for each sample.

-

Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western Blot using a specific antibody against the hypothesized target (e.g., anti-GPR109A antibody).

-

Data Presentation and Interpretation: The Western blot results are quantified, and the percentage of soluble protein remaining is plotted against temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and confirms direct binding.

| Temperature (°C) | % Soluble GPR109A (Vehicle) | % Soluble GPR109A (Compound) |

| 40 | 100% | 100% |

| 45 | 95% | 98% |

| 50 | 75% | 90% |

| 55 | 50% (Tm) | 78% |

| 60 | 20% | 55% (Tm Shift) |

| 65 | 5% | 30% |

| 70 | <1% | 10% |

This shift provides strong, biophysical evidence of target engagement in a physiologically relevant environment.[9]

Part 3: Functional Validation of GPR109A Engagement

Confirming that the compound physically binds to GPR109A is a critical step. However, to be a potential therapeutic, this binding must translate into a functional cellular response. As GPR109A is a Gᵢ-coupled receptor, its activation leads to two key downstream events: inhibition of cAMP production and recruitment of β-arrestin.[3][12]

cAMP Inhibition Assay

Causality Behind Experimental Choices: GPR109A activation inhibits adenylyl cyclase, the enzyme that produces cAMP.[3][13] Therefore, a successful agonist will decrease intracellular cAMP levels. To measure this decrease, cAMP levels are first artificially elevated using a stimulant like forskolin. The ability of the test compound to then reduce this stimulated cAMP level is a direct measure of Gᵢ-coupled receptor activation.[13]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Plating:

-

Plate HEK293 cells stably expressing GPR109A into a 384-well assay plate and culture overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Add the compounds to the cells, along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. Incubate for 30 minutes.[14]

-

-

Lysis and Detection:

-

Signal Reading:

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader.

-

Data Interpretation: The assay is competitive. High levels of cellular cAMP (low GPR109A activation) will displace the d2-labeled cAMP from the antibody, leading to a low HTRF signal. Low levels of cellular cAMP (high GPR109A activation) allow the d2-labeled cAMP to bind the antibody, bringing the donor and acceptor into proximity and generating a high HTRF signal. The results are used to generate a dose-response curve and calculate an EC₅₀ value.[16]

β-Arrestin Recruitment Assay

Causality Behind Experimental Choices: Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins, which are critical for desensitization, internalization, and initiating G protein-independent signaling pathways.[3][17] Measuring the recruitment of β-arrestin to the receptor is a direct, proximal readout of receptor activation.[18][19]

Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay

-

Cell Line:

-

Utilize a commercially available cell line (e.g., PathHunter®) engineered to co-express GPR109A fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing enzyme acceptor (EA).[18]

-

-

Assay Procedure:

-

Plate the cells in a 384-well plate.

-

Add serial dilutions of this compound and incubate.

-

Add the detection reagents, which contain the substrate for the complemented enzyme.

-

-

Signal Reading:

-

Incubate to allow for signal development.

-

Read the resulting chemiluminescent signal on a plate reader.

-

Data Interpretation: When the compound activates GPR109A, β-arrestin is recruited to the receptor. This brings the two enzyme fragments together, forming an active enzyme that converts the substrate and generates a luminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.[18] This allows for the generation of a dose-response curve and calculation of the EC₅₀ for this specific signaling pathway.

Caption: Hypothesized GPR109A signaling pathway activated by the compound.

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to deconvoluting the therapeutic targets of this compound. The strong structural similarity to niacin establishes a clear primary hypothesis: that GPR109A is a principal target. The proposed workflow provides a clear path to test this hypothesis and uncover other potential off-targets.

-

Synthesizing the Evidence: Positive results across AC-MS, CETSA, cAMP, and β-arrestin assays would provide a strong, validated case for GPR109A as a direct, functional target.

-

Next Steps: Should GPR109A be confirmed, future work would involve detailed pharmacokinetic and pharmacodynamic studies, exploration of its effects on lipid metabolism in animal models (e.g., db/db mice), and investigation into its potential for biased agonism (i.e., preferentially activating G-protein or β-arrestin pathways), which could be therapeutically advantageous.[2][19] Furthermore, recent studies have implicated GPR109A in modulating antiviral innate immunity and inflammation through pathways like Akt/mTOR and autophagy, opening up additional therapeutic avenues to explore.[12][20]

By following this structured, evidence-based approach, researchers can confidently identify and validate the molecular mechanisms of novel compounds, paving the way for the development of next-generation therapeutics.

References

- Vertex AI Search. GPR109A (Niacin Receptor) - Pathway Map.

- Kim SH, et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.

- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- Directive Publications. Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024).

- ResearchGate. The GPCR β-arrestin recruitment assay principle.

- Annals of Clinical & Laboratory Science. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017).

- NIH Public Access. GPR109A and Vascular Inflammation.

- National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.

- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).

- Promega Corporation. cAMP-Glo™ Assay.

- YouTube. How to run a cAMP HTRF assay. (2024).

- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.

- Creative BioMart. cAMP Accumulation Assay.

- PubMed. Measurement of β-Arrestin Recruitment for GPCR Targets. (2017).

- Frontiers. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023).

- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020).

- CETSA. CETSA.

- SciSpace. New Insights into Arrestin Recruitment to GPCRs. (2020).

- EMBL-EBI. High-throughput: Affinity purification mass spectrometry.

- PubMed Central. Small molecule target identification using photo-affinity chromatography. (2019).

- PubMed Central. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor.

Sources

- 1. pathwaymap.com [pathwaymap.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. news-medical.net [news-medical.net]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CETSA [cetsa.org]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. directivepublications.org [directivepublications.org]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic Acid

Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a valuable chiral building block for pharmaceutical development. We present two robust and distinct methodologies: a classical chiral auxiliary-mediated approach offering high diastereoselectivity and a modern catalytic asymmetric conjugate addition that provides excellent enantioselectivity and atom economy. Each section includes a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes. The guide is designed for researchers, chemists, and drug development professionals seeking reliable and scalable methods for producing enantiomerically pure β-substituted carboxylic acids.

Introduction

Chiral β-substituted carboxylic acids are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The precise control of stereochemistry is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecular targets. Its synthesis presents the challenge of creating a specific stereocenter at the α-position to the carboxyl group. This guide details two field-proven strategies to achieve this, catering to different laboratory capabilities and philosophical approaches to asymmetric synthesis.

PART 1: Strategic Approaches to Asymmetric Synthesis

The successful enantioselective synthesis of the target molecule hinges on the effective transfer of chirality from a known chiral source to the prochiral substrate. We will explore two powerful strategies to achieve this transformation.

-

Chiral Auxiliary-Mediated Synthesis: This classical and highly reliable method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[1] The auxiliary physically blocks one face of the molecule, directing the attack of a reagent to the opposite face, thus inducing high diastereoselectivity. The auxiliary is subsequently cleaved and can often be recovered. Evans' oxazolidinone auxiliaries are a gold standard for this approach.

-

Catalytic Asymmetric Synthesis: This modern approach utilizes a small amount of a chiral catalyst (typically a metal-ligand complex) to generate a chiral environment around the substrate. The catalyst is regenerated in each cycle, making this method highly efficient and atom-economical. For the synthesis of our target, a rhodium-catalyzed asymmetric conjugate addition of a pyridylboronic acid represents a state-of-the-art method.[2]

The choice between these strategies often depends on factors such as the desired scale, cost of reagents, and the need for auxiliary recovery versus the development of a catalytic process.

PART 2: Protocol 1 - Chiral Auxiliary-Mediated Synthesis

This protocol employs an Evans' oxazolidinone auxiliary to direct the diastereoselective conjugate addition of a pyridyl organocuprate to an N-crotonyl imide. The steric bulk of the auxiliary effectively shields one face of the enolate intermediate, ensuring the incoming nucleophile adds from the less hindered side.

Experimental Workflow

Detailed Step-by-Step Protocol

Materials:

-

(4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Crotonyl chloride

-

3-Bromopyridine

-

tert-Butyllithium (t-BuLi), 1.7 M in pentane

-

Copper(I) cyanide (CuCN)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq. solution)

-

Standard glassware for anhydrous reactions

Procedure:

-

Acylation of the Auxiliary: a. To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). b. Dissolve in anhydrous THF and cool the solution to -78 °C. c. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes. d. Add crotonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour. e. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude N-crotonyl imide, which can be purified by column chromatography.

-

Diastereoselective Conjugate Addition: a. In a separate flame-dried flask under argon, prepare the pyridyl organocuprate. Dissolve 3-bromopyridine (2.2 eq) in anhydrous THF and cool to -78 °C. b. Add t-BuLi (2.2 eq) dropwise and stir for 30 minutes to form 3-lithiopyridine. c. In another flask, suspend CuCN (1.1 eq) in anhydrous THF at -78 °C. Transfer the 3-lithiopyridine solution to the CuCN suspension via cannula. Allow the mixture to warm to 0 °C and stir until a homogenous solution is formed. d. Cool the organocuprate solution back to -78 °C. e. In a separate flask, dissolve the N-crotonyl imide (from step 1, 1.0 eq) in anhydrous THF and cool to -78 °C. f. Transfer the organocuprate solution to the imide solution via cannula. Stir the reaction at -78 °C for 2-3 hours. g. Quench the reaction with a 1:1 mixture of saturated aqueous NH4Cl and 2 M NH4OH. Extract with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography. The conjugate addition of organocuprates is a well-established method for forming C-C bonds.[3][4]

-

Cleavage of the Chiral Auxiliary: a. Dissolve the purified adduct from step 2 in a 3:1 mixture of THF and water. b. Cool the solution to 0 °C. c. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by solid lithium hydroxide (2.0 eq). d. Stir vigorously at room temperature for 4-6 hours. e. Quench the excess peroxide by adding aqueous Na2SO3 solution. f. Acidify the aqueous layer to pH ~2 with 1 M HCl. g. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. h. Extract the aqueous layer with ethyl acetate to isolate the product acid. Dry the organic layer and concentrate to yield this compound.

Expected Results

| Parameter | Expected Value | Rationale |

| Yield (Overall) | 55-70% | Multi-step synthesis with purification at each stage. |

| Diastereomeric Excess (d.e.) | >95% | The bulky phenyl group on the oxazolidinone provides excellent facial shielding.[5] |

| Enantiomeric Excess (e.e.) | >95% | The high d.e. translates directly to high e.e. after non-racemizing cleavage.[6] |

| Auxiliary Recovery | >85% | The auxiliary is robust and can be efficiently recovered after hydrolysis. |

PART 3: Protocol 2 - Catalytic Asymmetric Conjugate Addition

This protocol utilizes a rhodium/chiral diene complex to catalyze the enantioselective addition of a 3-pyridylboronic acid to an α,β-unsaturated ester. This method is highly attractive due to its operational simplicity, mild conditions, and the use of a catalytic amount of the chiral source.

Catalytic Cycle Overview

Detailed Step-by-Step Protocol

Materials:

-

[RhCl(C2H4)2]2 (Rhodium catalyst precursor)

-

(S)-BINAP or other suitable chiral diene ligand

-

3-Pyridylboronic acid

-

Ethyl tiglate (or methyl crotonate)

-

Potassium hydroxide (KOH)

-

1,4-Dioxane and Water (solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Pre-formation: a. In a Schlenk flask under argon, combine [RhCl(C2H4)2]2 (2.5 mol%) and the chiral diene ligand (5.5 mol%). b. Add degassed 1,4-dioxane. Stir at room temperature for 30 minutes to form the active catalyst solution.

-